3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring in its structure. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science . The presence of a fluorine atom in the thiophene ring can significantly alter the compound’s chemical properties, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorine atom in the thiophene ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-aminothiophene and 3-bromothiophene share structural similarities with 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine.
Pyrazole Derivatives: Compounds such as 1-methyl-3-phenyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole are structurally related.
Uniqueness
The presence of both a fluorine-substituted thiophene ring and a methyl-substituted pyrazole ring makes this compound unique. This combination of functional groups can result in distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H8FN3S |
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Molecular Weight |
197.24 g/mol |
IUPAC Name |
5-(3-fluorothiophen-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8FN3S/c1-12-7(10)4-6(11-12)8-5(9)2-3-13-8/h2-4H,10H2,1H3 |
InChI Key |
BKVATZNVIKILDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CS2)F)N |
Origin of Product |
United States |
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